2-Amino-4-hydroxy-3,3-dimethylbutanoic acid
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Overview
Description
2-Amino-4-hydroxy-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C6H13NO3 This compound is a derivative of butanoic acid and features both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxy-3,3-dimethylbutanoic acid typically involves the use of starting materials such as 3,3-dimethylbutanoic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as catalytic hydrogenation and enzymatic synthesis can be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-hydroxy-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: Amino and hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions may involve the use of acids, bases, or other catalysts to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Amino-4-hydroxy-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new compounds.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its use in drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing biochemical processes. Its effects are mediated through the modulation of metabolic pathways and the regulation of gene expression .
Comparison with Similar Compounds
3,3-Dimethylbutanoic acid: Shares a similar structural backbone but lacks the amino and hydroxyl groups.
4-Amino-2-hydroxy-3,3-dimethylbutanoic acid: An analog with similar functional groups but different spatial arrangement.
Uniqueness: 2-Amino-4-hydroxy-3,3-dimethylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-amino-4-hydroxy-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3-8)4(7)5(9)10/h4,8H,3,7H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXLQZFJGQNGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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